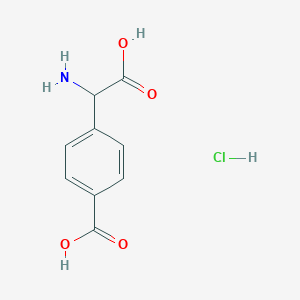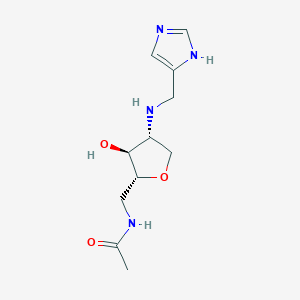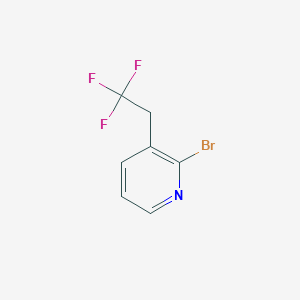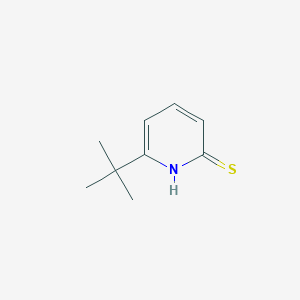
6-(tert-Butyl)pyridine-2(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(tert-Butyl)pyridine-2(1H)-thione is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a tert-butyl group at the 6th position and a thione group at the 2nd position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of 6-(tert-Butyl)pyridine-2(1H)-thione may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
6-(tert-Butyl)pyridine-2(1H)-thione undergoes several types of chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or organometallic reagents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while reduction can produce thiols.
Applications De Recherche Scientifique
6-(tert-Butyl)pyridine-2(1H)-thione has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-(tert-Butyl)pyridine-2(1H)-thione involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with active sites of enzymes, potentially inhibiting their activity. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butylpyridine: This compound has two tert-butyl groups at the 2nd and 6th positions of the pyridine ring, making it more sterically hindered compared to 6-(tert-Butyl)pyridine-2(1H)-thione.
2,6-Di-tert-butyl-4-methylpyridine: This derivative has an additional methyl group at the 4th position, further altering its chemical properties and reactivity.
Uniqueness
This compound is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity. The combination of the tert-butyl and thione groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H13NS |
|---|---|
Poids moléculaire |
167.27 g/mol |
Nom IUPAC |
6-tert-butyl-1H-pyridine-2-thione |
InChI |
InChI=1S/C9H13NS/c1-9(2,3)7-5-4-6-8(11)10-7/h4-6H,1-3H3,(H,10,11) |
Clé InChI |
AFPGQXWDYSBAIZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=CC(=S)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


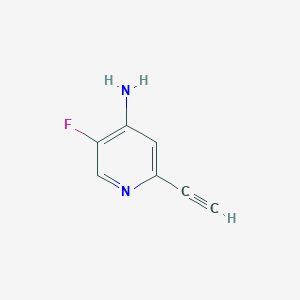
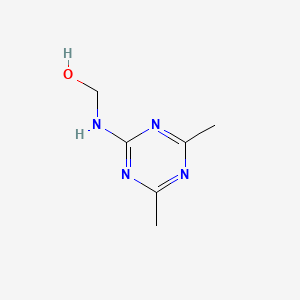


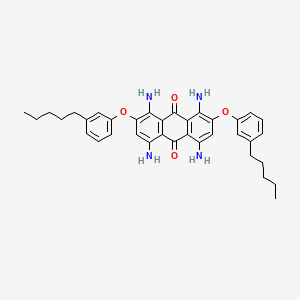
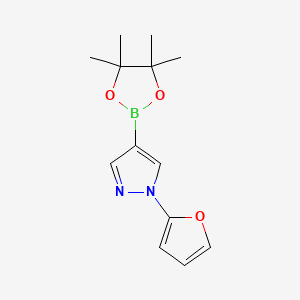
![[2,2'-Bithiophene]-5-carboxylic acid, 3',4-dihexyl-, phenylmethyl ester](/img/structure/B15248390.png)
![1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanol](/img/structure/B15248393.png)
